The Core Mechanism of AZ084: An In-depth Technical Guide
The Core Mechanism of AZ084: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ084 is a potent, selective, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1] CCR8, a G protein-coupled receptor, is a key mediator in immune regulation, primarily expressed on regulatory T cells (Tregs), T helper 2 (Th2) cells, and a subset of other immune cells. Its activation by the endogenous ligand CCL1 is implicated in the pathogenesis of various inflammatory diseases and the suppression of anti-tumor immunity. AZ084 exerts its therapeutic potential by inhibiting the downstream signaling cascades initiated by CCR8 activation, thereby modulating immune cell trafficking and function. This guide provides a comprehensive overview of the mechanism of action of AZ084, detailing the CCR8 signaling pathway, experimental protocols for its characterization, and a summary of its quantitative pharmacological properties.
The CCR8 Signaling Pathway and the Allosteric Inhibition by AZ084
The binding of the chemokine CCL1 to CCR8 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are crucial for the migration and function of immune cells, particularly Tregs within the tumor microenvironment.[2][3] AZ084, as an allosteric antagonist, binds to a site on the CCR8 receptor distinct from the CCL1 binding site. This binding event induces a conformational change that prevents the receptor from being activated by its natural ligand, effectively blocking the initiation of downstream signaling.
The primary signaling cascade initiated by CCR8 activation involves the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ subunits activate downstream effectors, including phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Furthermore, CCR8 signaling can activate other important pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, proliferation, and differentiation. By preventing the initial G protein activation, AZ084 effectively abrogates these downstream signaling events.
Quantitative Pharmacological Data
The potency and selectivity of AZ084 have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data.
| Parameter | Species/Cell Line | Value | Assay Type | Reference |
| Ki | Human | 0.9 nM | Radioligand Binding | [1] |
| IC50 | Human AML cells | 1.3 nM | Chemotaxis | [1] |
| IC50 | Human Dendritic Cells | 4.6 nM | Chemotaxis | [1] |
| IC50 | Human T cells | 5.7 nM | Chemotaxis | [1] |
| Bioavailability | Rat | >70% | Pharmacokinetic | [1] |
| Half-life (t1/2) | Rat | Long | Pharmacokinetic | [4] |
| Bioavailability | Mouse | - | Pharmacokinetic | [4] |
| Half-life (t1/2) | Mouse | - | Pharmacokinetic | [4] |
| Bioavailability | Dog | - | Pharmacokinetic | [4] |
| Half-life (t1/2) | Dog | - | Pharmacokinetic | [4] |
Key Experimental Protocols and Workflows
The characterization of AZ084's mechanism of action relies on a suite of established in vitro and in vivo assays. Below are detailed protocols for the pivotal experiments.
Chemotaxis Assay
This assay assesses the ability of AZ084 to inhibit the directed migration of immune cells towards a chemoattractant, such as CCL1.
Experimental Workflow:
Detailed Protocol:
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Cell Culture: Culture human monocytic THP-1 cells or primary human T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
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Cell Preparation: Harvest cells and wash twice with serum-free RPMI-1640. Resuspend the cells in serum-free RPMI-1640 containing 0.1% bovine serum albumin (BSA) at a concentration of 1 x 106 cells/mL.
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Compound Preparation: Prepare a stock solution of AZ084 in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in the cell suspension medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
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Pre-incubation: Incubate the cell suspension with the various concentrations of AZ084 or vehicle (DMSO) for 30 minutes at 37°C.
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Chemotaxis Assay:
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Add 600 µL of serum-free RPMI-1640 containing CCL1 (typically at its EC50 concentration) to the lower wells of a 24-well Transwell plate with a 5 µm pore size polycarbonate membrane.
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Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
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Include a negative control (no CCL1 in the lower chamber) and a positive control (vehicle-treated cells with CCL1 in the lower chamber).
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
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Quantification:
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Carefully remove the Transwell inserts.
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Quantify the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry. Alternatively, stain the migrated cells on the underside of the membrane with a fluorescent dye (e.g., Calcein-AM) and quantify the fluorescence.
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-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each AZ084 concentration compared to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]
In Vitro Regulatory T Cell (Treg) Differentiation Assay
This assay evaluates the effect of AZ084 on the differentiation of naive CD4+ T cells into immunosuppressive Tregs.
Experimental Workflow:
Detailed Protocol:
-
Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CD25-) from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
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Cell Culture: Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.
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Treg Polarization: Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, recombinant human IL-2 (e.g., 100 U/mL), and recombinant human TGF-β (e.g., 5 ng/mL) to induce Treg differentiation.
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AZ084 Treatment: Add various concentrations of AZ084 or vehicle (DMSO) to the cell cultures at the time of plating.
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Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
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Flow Cytometry:
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Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
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Perform surface staining with fluorescently labeled antibodies against CD4 and CD25.
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Fix and permeabilize the cells using a Foxp3 staining buffer set.
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Perform intracellular staining with a fluorescently labeled antibody against Foxp3.
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-
Data Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+CD25+Foxp3+ Treg cells in each treatment group.[8][9][10]
In Vivo Tumor Model
This experiment assesses the anti-tumor efficacy of AZ084 in a preclinical cancer model, often in combination with other immunotherapies.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor cell line to be used.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or E0771 breast cancer cells) into the flank of the mice.
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Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
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Treatment Groups:
-
Vehicle control
-
AZ084 (administered orally or intraperitoneally at a specified dose and schedule)
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Positive control (e.g., an anti-PD-1 antibody)
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Combination of AZ084 and the positive control
-
-
Drug Administration: Administer the treatments as per the predetermined schedule.
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Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
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Endpoint Analysis:
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At the end of the study (when tumors in the control group reach a maximum allowed size), euthanize the mice.
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Excise the tumors and weigh them.
-
Prepare single-cell suspensions from the tumors and spleens for immune cell profiling by flow cytometry. Analyze the proportions of different immune cell populations, including CD4+ T cells, CD8+ T cells, and Tregs (CD4+Foxp3+).[11][12][13]
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Conclusion
AZ084 is a promising small molecule therapeutic that functions as a potent and selective allosteric antagonist of the CCR8 receptor. Its mechanism of action, centered on the inhibition of CCR8-mediated signaling, leads to the disruption of immune cell migration and the modulation of the immunosuppressive tumor microenvironment. The preclinical data strongly support its potential in the treatment of cancer and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of AZ084 and other CCR8-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. corning.com [corning.com]
- 7. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
